Quantified Lipophilicity of 2-(3-(Trifluoromethyl)benzyl)benzofuran Compared to Unsubstituted 2-Benzylbenzofuran
2-(3-(Trifluoromethyl)benzyl)benzofuran exhibits high lipophilicity with a reported LogP value greater than 4.5 . This is a significant departure from the unsubstituted 2-benzylbenzofuran core. For example, a 2-benzylbenzofuran derivative with only a hydroxyl group showed a lower calculated logP of 1.2 [1]. The high LogP of the target compound is a direct result of the trifluoromethyl substitution, which imparts increased hydrophobicity and potential for enhanced membrane permeability relative to less lipophilic benzofuran analogs .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP > 4.5 (calculated value from vendor source) |
| Comparator Or Baseline | 2-Benzylbenzofuran derivative (LogP = 1.2, calculated value) |
| Quantified Difference | A > 3.3 unit increase in LogP, indicating a several orders of magnitude higher partition coefficient. |
| Conditions | Calculated LogP values from different sources. Target compound data is from a vendor, comparator data is from a published study on a different compound. |
Why This Matters
The > 3.3 unit increase in LogP demonstrates a fundamental difference in hydrophobicity, which dictates solvent compatibility, membrane permeability, and formulation requirements, making this compound a distinct choice for applications requiring a highly lipophilic scaffold.
- [1] Delogu, G. L., et al. (2022). Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold. Pharmaceuticals, 15(4), 465. View Source
